3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-methylthiophene-2-carbonyl)azetidine
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Overview
Description
3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-methylthiophene-2-carbonyl)azetidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-methylthiophene-2-carbonyl)azetidine typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the thiophene ring and the azetidine moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-methylthiophene-2-carbonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-methylthiophene-2-carbonyl)azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-methylthiophene-2-carbonyl)azetidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-methylthiophene-2-carbonyl)pyrrolidine
- **3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-methylthiophene-2-carbonyl)piperidine
Uniqueness
3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-methylthiophene-2-carbonyl)azetidine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-3-12(23-7-9)14(21)19-5-11(6-19)22-13-4-10(2)18-15-16-8-17-20(13)15/h3-4,7-8,11H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBFYPZXRCHBLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CC(C2)OC3=CC(=NC4=NC=NN34)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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